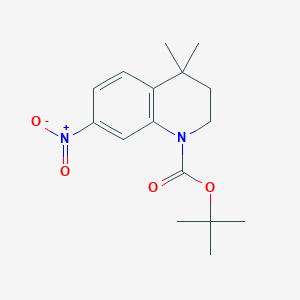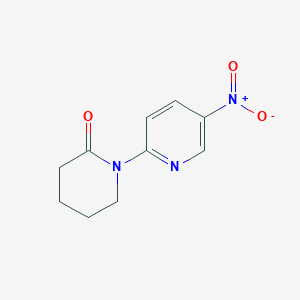
1-(5-nitro-2-pyridinyl)-2-Piperidinone
Übersicht
Beschreibung
5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one is a heterocyclic compound that features a nitro group and a tetrahydropyridine ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitro-substituted pyridine derivative with a suitable cyclizing agent. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-5-nitro-: Similar in structure but differs in the arrangement of the rings and functional groups.
5-Nitro-1,2,3,4-tetrahydronaphthalene: Another related compound with a different ring system.
Uniqueness
5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one is unique due to its specific arrangement of the nitro group and the fused pyridine and tetrahydropyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
1-(5-nitropyridin-2-yl)piperidin-2-one |
InChI |
InChI=1S/C10H11N3O3/c14-10-3-1-2-6-12(10)9-5-4-8(7-11-9)13(15)16/h4-5,7H,1-3,6H2 |
InChI-Schlüssel |
UHWKBRQDSHYYOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
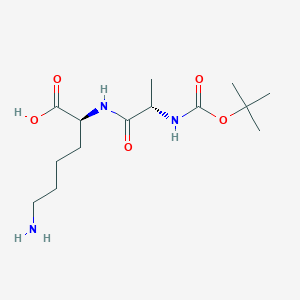


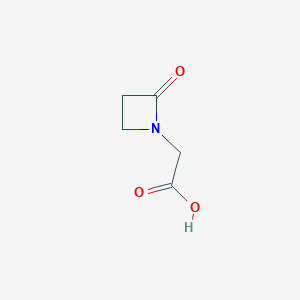
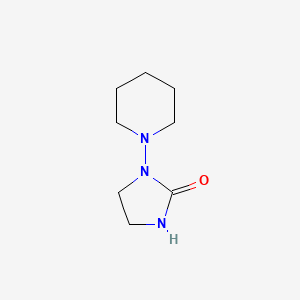
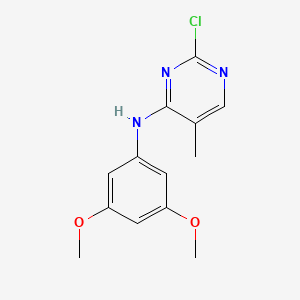
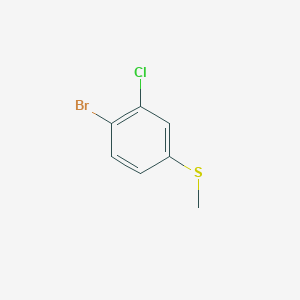
![2-[2-methyl-4-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B8500612.png)


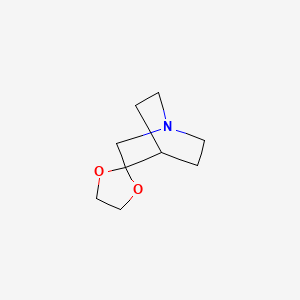
![3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylpropanoic acid](/img/structure/B8500635.png)
